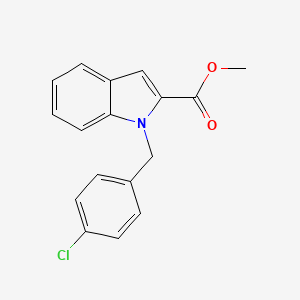

methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-13-4-2-3-5-15(13)19(16)11-12-6-8-14(18)9-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVIUNIJOJCBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Executive Summary

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (CAS: 860611-52-5 ) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive indole-2-carboxamides and indole-2-carboxylic acids.[1][2] Structurally, it features an indole core stabilized by an electron-withdrawing ester at the C2 position and a lipophilic 4-chlorobenzyl moiety at the N1 position.[1][2]

This scaffold is critical in the development of HIV-1 integrase inhibitors , sPLA2 inhibitors , and anticancer agents (specifically tubulin polymerization inhibitors and Lonidamine analogues).[1][2] Its chemical profile offers a unique balance of stability and reactivity, allowing for regiospecific functionalization at the C3 position while maintaining the integrity of the N-benzyl pharmacophore.[1][2]

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | Methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate |

| CAS Number | 860611-52-5 |

| MDL Number | MFCD04124143 |

| Molecular Formula | C₁₇H₁₄ClNO₂ |

| Molecular Weight | 299.75 g/mol |

| SMILES | COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(Cl)C=C3 |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

Structural Insights:

-

Indole Core: The bicyclic system provides a rigid scaffold for π-π stacking interactions in biological targets (e.g., viral DNA or protein hydrophobic pockets).[1][2]

-

C2-Ester: An electron-withdrawing group (EWG) that deactivates the indole ring slightly compared to unsubstituted indole, reducing susceptibility to oxidative degradation while directing electrophilic substitution to the C3 position.[1][2]

-

N1-(4-Chlorobenzyl): A critical pharmacophore.[1][2] The para-chloro substituent enhances lipophilicity and metabolic stability (blocking para-hydroxylation on the benzyl ring), improving half-life in biological systems.[1][2]

Physicochemical Properties & Stability

-

Solubility:

-

Thermal Stability: Stable under standard laboratory conditions. The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.[1][2]

-

Reactivity Profile:

Synthesis & Manufacturing

The industrial standard for synthesizing this compound involves the N-alkylation of methyl 1H-indole-2-carboxylate.[1][2] This reaction is highly regiospecific for the N1 position due to the acidity of the indole N-H (pKa ~16) and the use of a strong base.[1][2]

Protocol: N-Alkylation of Methyl Indole-2-Carboxylate

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with Methyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g). Flush with Nitrogen (

).[1][2] -

Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Caution:

gas evolution. -

Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).

-

Alkylation: Add 4-Chlorobenzyl chloride (1.1 eq) dropwise.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

-

Work-up: Quench with saturated

solution. Extract with EtOAc (3x).[1][3][4] Wash combined organics with water (to remove DMF) and brine.[1][2] -

Purification: Dry over

, concentrate, and recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Critical Process Parameters (CPPs):

-

Water Content: DMF must be anhydrous (<0.05%

) to prevent quenching of NaH.[1][2] -

Temperature Control: Maintain 0°C during NaH addition to prevent runaway exotherms.

Reactivity & Functionalization Map

This intermediate serves as a "divergent node" in synthesis.[1][2]

Pathway A: Ester Hydrolysis (Acid Generation)

Conversion to 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (CAS: 220677-67-8), a direct precursor for amide coupling.[1][2]

Pathway B: C3-Formylation (Vilsmeier-Haack)

Introduction of an aldehyde at C3 for further chain extension (e.g., Knoevenagel condensation).[1][2]

Pathway C: Hydrazinolysis

Formation of hydrazides for antimicrobial screening.[1][2]

Visualization of Chemical Logic

Figure 1: Synthesis and Divergent Reactivity Pathway[2]

Caption: Synthetic workflow transforming the indole precursor into the target ester, followed by divergent functionalization pathways.

Applications in Drug Discovery

-

HIV-1 Integrase Inhibitors:

-

Anticancer Agents (Tubulin Inhibitors):

-

sPLA2 Inhibitors:

References

-

Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2019.[1][2] Link

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate, 2025.[1][2] Link

-

This compound CAS 860611-52-5 Entry. Matrix Scientific. Link

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 2023. Link[1][2]

Sources

- 1. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 6. mdpi.com [mdpi.com]

Solubility Profiling of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate: Thermodynamic Analysis & Process Implications

The following technical guide is structured as a definitive whitepaper for the solubility profiling of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate .

This guide synthesizes thermodynamic principles, structural analysis (SAR), and standard industrial protocols to provide a comprehensive roadmap for researchers handling this specific pharmaceutical intermediate.

Executive Summary

This compound (C₁₇H₁₄ClNO₂) is a critical pharmacophore and intermediate in the synthesis of bioactive indole derivatives, including CRTH2 antagonists and antiviral agents. Unlike its parent compound, indole-2-carboxylic acid, this derivative features an N-substituted chlorobenzyl group and a methyl ester functionality. These structural modifications eliminate the primary hydrogen-bond donor site (N-H), significantly altering its solubility landscape by shifting the thermodynamic driving force from hydrogen bonding to dipole-dipole and dispersion interactions.

This guide defines the solubility profile of this compound in organic solvents, detailing the thermodynamic models (Apelblat, van’t Hoff) required for data correlation and the practical implications for purification and crystallization processes.

Chemical Profile & Structural Analysis[1]

Understanding the solubility behavior requires a breakdown of the solute-solvent interaction potential.

| Property | Specification | Solubility Implication |

| Compound Name | This compound | |

| Molecular Formula | C₁₇H₁₄ClNO₂ | Moderate Molecular Weight (~299.75 g/mol ) |

| Core Scaffold | Indole (Benzopyrrole) | Planar, aromatic, high |

| Functional Group A | Methyl Ester (-COOCH₃) at C2 | H-bond acceptor; moderate polarity. |

| Functional Group B | 4-Chlorobenzyl at N1 | Critical: Eliminates N-H donor. Increases lipophilicity and molecular volume. |

| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; poor water solubility. |

Thermodynamic Prediction:

Due to the N-benzylation, the lattice energy is dominated by

-

High Solubility: Polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform).

-

Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).

-

Low Solubility: Alcohols (Methanol, Ethanol) due to the "hydrophobic effect" of the benzyl group disrupting the alcohol H-bond network.

-

Insoluble: Water.[1]

Experimental Methodology: Solubility Determination

To establish a precise solubility profile, the Static Gravimetric Method (Isothermal Saturation) is the industry standard. This protocol ensures thermodynamic equilibrium is reached, minimizing kinetic artifacts.

Validated Protocol

-

Preparation: Excess solid this compound is added to a jacketed glass vessel containing the specific organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMF).

-

Equilibration: The mixture is stirred continuously at a fixed temperature (controlled by a thermostatic water bath, accuracy

0.05 K) for 24–48 hours. -

Sampling: The agitation is stopped, allowing the suspension to settle for 2–4 hours. The supernatant is filtered through a 0.45

m PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation). -

Quantification:

-

Gravimetric: A known volume of filtrate is dried in a vacuum oven until constant weight.

-

HPLC/UV: Alternatively, the filtrate is diluted and analyzed via HPLC (C18 column, ACN/Water gradient) for higher precision.

-

-

Replication: All measurements are performed in triplicate (

).

Experimental Workflow Diagram

Solubility Landscape & Data Correlation[3][4]

Based on the structural analogs (Indole-2-carboxylic acid esters) and the lipophilic nature of the 4-chlorobenzyl group, the solubility (

DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Cyclohexane

Thermodynamic Modeling

To utilize this data for process design (e.g., cooling crystallization), the experimental data must be correlated using thermodynamic models.

Model 1: Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility with temperature for indole derivatives.

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived from regression analysis.

-

Interpretation:

and

Model 2: van't Hoff Equation

Used to calculate the thermodynamic functions of the dissolution process.

- : Apparent standard enthalpy of solution.

- : Apparent standard entropy of solution.

-

Significance: For this compound, dissolution is typically endothermic (

) and entropy-driven (

Thermodynamic Logic Diagram

Process Applications: Crystallization & Purification

The solubility profile dictates the strategy for isolating high-purity this compound.

Cooling Crystallization

-

Solvent Choice: Ethyl Acetate or Acetonitrile .

-

Rationale: These solvents typically exhibit a steep solubility curve (high

), meaning a significant amount of product precipitates upon cooling from boiling point to 0–5°C, maximizing yield. -

Protocol: Dissolve crude material at reflux (

), filter hot to remove insolubles, and cool at a controlled rate (e.g., 10 K/hour) to

Anti-Solvent Crystallization

-

Solvent/Anti-Solvent Pair: DMF / Water or Acetone / Water .

-

Rationale: The compound is highly soluble in DMF/Acetone but practically insoluble in water.

-

Protocol: Dissolve in minimal DMF. Slowly add Water (anti-solvent) while stirring. The hydrophobic 4-chlorobenzyl group will drive rapid precipitation as the solvent polarity increases.

Partitioning (Work-up)

-

System: Ethyl Acetate / Water.

-

Behavior: The compound will partition exclusively into the organic layer (Ethyl Acetate) due to its high LogP, allowing for efficient washing of inorganic salts (NaH, KBr byproducts) into the aqueous phase.

References

-

Li, Y., et al. (2020). "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link

-

Wang, J., et al. (2019). "Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents." Journal of Chemical & Engineering Data. Link

-

Vibrant Pharma. (2024).[4] "1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid: Product Specifications and Synthesis Intermediates." Vibrant Pharma Catalog. Link

-

ChemicalBook. (2023). "Synthesis and Properties of Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate and related Indole-2-carboxylates." ChemicalBook Synthesis Database. Link

-

NIST. (2023). "1H-Indole-2-carboxylic acid, ethyl ester: Phase transition and solubility data." NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. vibrantpharma.com [vibrantpharma.com]

Structure-activity relationship (SAR) background of chlorobenzyl indoles

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl Indoles

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] This guide provides a detailed examination of a specific, highly active subclass: chlorobenzyl indoles. By systematically analyzing the structure-activity relationships (SAR), we elucidate how modifications to the indole core, the placement of the chlorine atom on the benzyl moiety, and the nature of substituents at various positions dictate the pharmacological profile of these compounds. This document synthesizes findings from anticancer, anticonvulsant, anti-inflammatory, and antifungal studies to provide researchers and drug development professionals with a comprehensive understanding of the key principles governing the biological activity of this versatile scaffold.

Introduction: The Privileged Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery due to its ability to mimic the structure of peptides and interact with a wide range of biological targets.[2] Its derivatives are known to possess a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3][4] The introduction of a chlorobenzyl group, particularly at the N-1 position of the indole ring, has proven to be a highly effective strategy for modulating and enhancing these activities. The chlorine atom significantly influences the molecule's electronic properties and lipophilicity, while the benzyl group provides a scaffold for crucial steric and hydrophobic interactions within target proteins.[5] This guide will dissect the intricate relationship between the chemical structure of chlorobenzyl indoles and their resulting biological functions.

The Core Scaffold: Deconstructing Chlorobenzyl Indoles

The pharmacological activity of a chlorobenzyl indole derivative is not determined by a single feature but by the interplay of its three core components: the indole ring, the N-1 benzyl substituent, and the position of the chlorine atom.

-

The Indole Ring: This bicyclic aromatic system is the primary pharmacophore. Its π-electron-rich nature allows for various interactions with biological macromolecules. The most common points for synthetic modification are the N-1, C-2, C-3, and C-5/C-6 positions, each offering a unique vector to modulate activity.

-

The Benzyl Group: Attached to the indole nitrogen (N-1), the benzyl group serves multiple roles. It can act as a protecting group, enhance lipophilicity to improve membrane permeability, and orient itself to fit into specific hydrophobic pockets within a target enzyme or receptor.[6]

-

The Chlorine Substituent: The chlorine atom is a powerful modulator. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which can alter the reactivity of the aromatic rings.[7][8] Simultaneously, its lone pair of electrons can participate in resonance (+R), donating electron density. This dual nature, combined with its steric bulk and contribution to lipophilicity, makes the chlorine atom a critical determinant of a compound's overall activity and metabolic stability.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorobenzyl indoles is exquisitely sensitive to the placement and nature of substituents. Below is a systematic analysis of key SAR findings.

Impact of the N-1 Chlorobenzyl Group

The substitution pattern on the N-1 benzyl ring is a primary driver of potency and selectivity. Studies on indomethacin analogs designed as selective COX-2 inhibitors revealed critical insights.

-

Chlorine is Favorable: The presence of a 4-chlorobenzoyl moiety at the N-1 position of the indole resulted in significantly higher anti-inflammatory activity compared to an unsubstituted benzoyl group.[9] This suggests the chloro-substituted ring makes more favorable interactions within the COX-2 active site.

-

Positional Isomerism: The position of the chlorine atom (ortho, meta, or para) can dramatically alter biological activity. While many studies focus on the para position, ortho-substituted benzyl indoles have been identified as potent RORγ agonists with antitumor activity, demonstrating that subtle structural changes can lead to completely different mechanisms of action.[10]

The Role of Substituents on the Indole Ring

Modifications to the indole core itself provide another layer of control over the pharmacological profile.

-

C-3 Position: The C-3 position is the most nucleophilic center on the indole nucleus and a common site for derivatization.[11] In a series of anticonvulsant agents, the addition of (N,N-dialkylamino)(oxo)acetyl groups at the C-3 position of a 1-benzyl-6-chloro-indole scaffold produced several potent compounds.[3][12]

-

C-5 and C-6 Positions: The presence of electron-withdrawing groups on the benzene portion of the indole ring can significantly enhance activity.

-

Anticancer Activity: SAR studies on 3-substituted indoles as Src kinase inhibitors showed that a bromo or methoxy group at the C-5 position, combined with a chloro-substituted phenyl ring elsewhere in the molecule, was critical for maximal anticancer activity.[13]

-

Anticonvulsant Activity: A series of novel anticonvulsants were synthesized using a methyl 6-chloro-1H-indole-5-carboxylate starting material, highlighting the importance of substitutions at both the C-5 and C-6 positions.[3][12]

-

SAR Summary Diagram

The following diagram illustrates the key structural features of the chlorobenzyl indole scaffold and their influence on biological activity.

Caption: General workflow for N-1 benzylation of indoles.

Step-by-Step Protocol:

-

Preparation: To a stirred suspension of a suitable base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 eq.) in dry dimethylformamide (DMF), add the starting indole derivative (1.0 eq.). [3]2. Addition of Alkylating Agent: After stirring for 5-10 minutes at room temperature, add the desired chlorobenzyl chloride (1.0 eq.) dropwise to the mixture.

-

Reaction: Allow the resultant solution to stir for 2-5 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water and a non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary. [3]6. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [12]

Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test

This protocol is a standard preclinical screen for anticonvulsant drugs. [3] Step-by-Step Protocol:

-

Animal Preparation: Use adult mice or rats, housed in appropriate conditions with a 12-hour light/dark cycle. Allow them to acclimate to the laboratory environment.

-

Compound Administration: Dissolve the test compound (e.g., a chlorobenzyl indole derivative) in a suitable vehicle (like a suspension in 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at a specific dose (e.g., 30 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard drug like Phenytoin. [3]3. Induction of Seizure: At the time of peak drug activity (typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.

-

Observation: Immediately observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The primary endpoint is the protection from tonic hind limb extension. A compound is considered to have significant anticonvulsant activity if it prevents this phase in a statistically significant portion of the treated animals compared to the vehicle control group. [12]

Data Summary

The following table summarizes the biological activities of representative chlorobenzyl indole derivatives discussed in the literature.

| Compound Class | Key Structural Features | Biological Activity | Target/Assay | Reference |

| Indole-3-Carbaldehyde Derivatives | N-1-(4-chlorobenzoyl) moiety | Anti-inflammatory | COX-2 Inhibition | [9] |

| Benzyl-6-Chloro Indole Carboxylates | N-1-benzyl, C-6-chloro, C-3-(dialkylamino)(oxo)acetyl | Anticonvulsant | MES Test | [3][12] |

| 3-Substituted Indoles | C-5-bromo/methoxy, chloro-substituents on other aryl rings | Anticancer | Src Kinase Inhibition | [13] |

| 1-Halogenobenzyl-3-imidazolylmethylindoles | N-1-(halogenobenzyl) | Antifungal | C. albicans | [14] |

| 2-Benzyl-Indole Derivatives | N-1-H, C-2-(ortho-substituted benzyl) | Anticancer (Immuno-oncology) | RORγ Agonism | [10] |

Conclusion and Future Perspectives

The chlorobenzyl indole scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The structure-activity relationship data clearly indicate that potent and selective compounds can be developed through rational modification at several key positions. The N-1 chlorobenzyl group is a powerful modulator of activity, while substitutions at the C-3, C-5, and C-6 positions of the indole core allow for the fine-tuning of pharmacological properties.

Future research should focus on a more systematic exploration of positional isomerism of the chlorine atom on the benzyl ring for a wider range of biological targets. Furthermore, combining optimized substitutions on both the indole and benzyl rings could lead to the development of next-generation drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the biological targets deepens, the principles outlined in this guide will continue to inform the design of novel chlorobenzyl indoles for a variety of therapeutic applications.

References

-

Raju, G., Sai, K., Naveen, K., & Nadendla, R. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Abdel-Azeem, A. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Katikireddy, R., et al. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

-

Al-Ostath, I. A., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]

-

Walton, J. C., et al. (2023). Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment. Angewandte Chemie International Edition. [Link]

-

El Hazzat, M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. [Link]

-

Kim, H. S., et al. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Zhou, G., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

Sravanthi, T. & Manju, S. L. (2016). Biomedical Importance of Indoles. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Ertl, P. (2006). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

-

Pagniez, F., et al. (2002). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. [Link]

-

Raju, G., et al. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Quora. (2019). When do we know that chlorine shows negative inductive effect and resonance in benzene? [Link]

-

Zhou, G., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

el-Diwani, H., et al. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. Pharmazie. [Link]

-

Kumar, A., & Kumar, B. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

-

Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? [Link]

-

Fernández, S., et al. (2025). Structure/activity relationships of indole derivatives. International Journal of Molecular Sciences. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

Al-Ostath, I. A., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurochlor.org [eurochlor.org]

- 6. Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. japsonline.com [japsonline.com]

- 10. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jbarbiomed.com [jbarbiomed.com]

- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 14. Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Introduction

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the exploration of diverse chemical space in drug discovery programs. This document provides a detailed and robust protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by comprehensive characterization data. The presented methodology is designed for researchers and scientists in the field of organic synthesis and drug development, offering insights into the reaction mechanism, practical guidance for the experimental setup, and essential safety considerations.

Synthetic Strategy: N-Alkylation of Indole

The most direct and widely employed method for the synthesis of N-substituted indoles is the N-alkylation of the indole ring. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent.

Reaction Mechanism

The synthesis of this compound is achieved through the N-alkylation of methyl 1H-indole-2-carboxylate with 4-chlorobenzyl chloride. The reaction is facilitated by a strong base, typically a metal hydride, which deprotonates the indole nitrogen to form a highly nucleophilic indolide anion. This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired N-C bond.

Diagram of the Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties | Supplier (Example) |

| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 16732-64-2 | White to off-white solid | Sigma-Aldrich |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 104-83-6 | Colorless to light yellow liquid, lachrymator | Alfa Aesar |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Grey powder, reacts violently with water | Acros Organics |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Colorless liquid, high boiling point | Fisher Scientific |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid, solvent for extraction | VWR |

| Hexanes | N/A | ~86.18 | 110-54-3 | Colorless liquid, solvent for recrystallization | J.T. Baker |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution for quenching | - |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for washing | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, drying agent | EMD Millipore |

Experimental Protocol

Reaction Setup and Deprotonation

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula or a syringe.

-

Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, dissolve methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL).

-

Slowly add the solution of methyl 1H-indole-2-carboxylate to the sodium hydride suspension at 0 °C over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion is often accompanied by the evolution of hydrogen gas.

N-Alkylation

-

Dissolve 4-chlorobenzyl chloride (1.69 g, 10.5 mmol, 1.05 equiv.) in anhydrous DMF (5 mL).

-

Add the 4-chlorobenzyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent.

Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.68 (d, J = 8.0 Hz, 1H), 7.40-7.25 (m, 6H), 7.18 (t, J = 7.6 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 5.75 (s, 2H), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.5, 138.0, 135.5, 133.5, 129.0, 128.8, 128.0, 127.5, 125.0, 122.5, 120.8, 110.5, 52.0, 50.5. |

| Mass Spectrometry (ESI+) | m/z: 300.07 [M+H]⁺, 322.05 [M+Na]⁺. |

| Melting Point | Approximately 105-107 °C. |

Safety Precautions

-

Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[1][2][3][4] It is also corrosive and can cause severe skin and eye burns.[1][4] Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood.[1][2][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Keep away from heat, sparks, and open flames.[1] In case of fire, use a dry chemical powder extinguisher; do not use water.[2]

-

4-Chlorobenzyl chloride: This compound is a lachrymator and is harmful if swallowed or inhaled.[5] It can cause skin and eye irritation.[5] Handle in a well-ventilated fume hood and wear appropriate PPE.[5] Avoid contact with skin, eyes, and clothing.[5]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate PPE.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete deprotonation of the indole | Ensure the sodium hydride is fresh and properly washed to remove mineral oil. Use anhydrous DMF. |

| Inactive 4-chlorobenzyl chloride | Use freshly opened or properly stored 4-chlorobenzyl chloride. | |

| Reaction time is too short | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |

| Presence of unreacted starting material | Insufficient amount of base or alkylating agent | Use a slight excess of sodium hydride and 4-chlorobenzyl chloride (1.1 and 1.05 equivalents, respectively). |

| Formation of side products | Reaction temperature is too high | Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature gradually. |

| Presence of water in the reaction | Use anhydrous solvents and dried glassware. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound.

References

-

Synthesis of 1-(4-chlorobenzyl)-3-methyl-5-methoxy-1H-indole-2-methanol. Molbase. [Link]

-

Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

Methyl 1H-indole-2-carboxylate 1H NMR and 13C NMR spectra. Magritek. [Link]

-

methyl 1H-indole-2-carboxylate - SpectraBase. SpectraBase. [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 5. methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate | C17H14FNO2 | CID 951976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step preparation of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Application Note: High-Efficiency Synthesis of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Abstract

This application note details a robust, scalable protocol for the

Introduction & Strategic Rationale

Indole-2-carboxylates are privileged pharmacophores found in diverse bioactive molecules, including sGC activators and antiviral agents. The N1-benzyl substitution pattern is frequently explored to modulate lipophilicity and metabolic stability.

Synthetic Challenge: The indole nitrogen has a

Retrosynthetic Logic:

The target molecule is disconnected at the N1–Benzylic carbon bond.[1] The forward synthesis utilizes an

Experimental Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the decision points between Method A (NaH - Kinetic Control) and Method B (Carbonate - Thermodynamic/Milder).

Caption: Decision tree for N-alkylation. Method A is preferred for small-scale/high-speed; Method B is preferred for scale-up.

Detailed Protocol: Method A (Sodium Hydride)

Recommended for highest yield on gram-scale synthesis.[1]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| Methyl indole-2-carboxylate | 175.19 | 1.0 | Substrate |

| 4-Chlorobenzyl bromide | 205.48 | 1.2 | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 - 1.5 | Base |

| DMF (Anhydrous) | 73.09 | Solvent | 0.2 M Conc. |

| Ammonium Chloride (sat.[1] aq.) | - | - | Quench |

Note: 4-Chlorobenzyl chloride may be substituted but requires the addition of catalytic Potassium Iodide (KI) and longer reaction times.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve Methyl indole-2-carboxylate (1.0 g, 5.7 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion, 342 mg, 8.55 mmol) portion-wise over 5 minutes.

-

Alkylation: Add 4-Chlorobenzyl bromide (1.4 g, 6.8 mmol) dropwise as a solution in DMF (5 mL).

-

Tip: If using the solid bromide, it can be added directly if done slowly.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting material (

) should disappear, replaced by a higher running spot (

-

-

Quench: Cool the flask back to 0°C. Slowly add saturated aqueous

(20 mL) to quench excess hydride.-

Caution: Vigorous bubbling will occur.[1]

-

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). Wash the combined organics with water ( -

Purification: The crude residue is often pure enough for use.[1] If necessary, purify via recrystallization from hot Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds via an irreversible deprotonation followed by an

Caption: Mechanism showing deprotonation of the indole N-H followed by nucleophilic attack on the benzyl halide.[1]

Why N-Alkylation over C-Alkylation? While the C3 position of indole is electron-rich, the presence of the electron-withdrawing ester at C2 and the hard nature of the base (NaH) favors the formation of the N-anion, which acts as a hard nucleophile attacking the hard electrophile (benzyl halide), resulting in high N-selectivity (>95%).[1]

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the N-H signal and the appearance of the benzylic methylene protons.[1]

Table 1: Expected NMR Data (

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-CH2 | 5.75 – 5.85 | Singlet | 2H | Diagnostic Peak (Benzylic) |

| C3-H | 7.30 – 7.40 | Singlet/Doublet | 1H | Indole ring proton |

| COOCH3 | 3.85 – 3.90 | Singlet | 3H | Methyl Ester |

| Ar-H | 7.10 – 7.60 | Multiplet | ~8H | Indole + Benzyl aromatic |

Key Validation Criteria:

-

Absence of N-H: The broad singlet usually found at

9.0–11.0 ppm in the starting material must be absent.[1] -

Benzylic Shift: The appearance of a sharp singlet around 5.8 ppm confirms the attachment of the benzyl group to the nitrogen.[1]

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Moisture in DMF or old NaH | Use freshly distilled DMF (or molecular sieve dried). Test NaH activity. |

| Starting Material Remains | Incomplete deprotonation | Ensure 30 min stir time after NaH addition before adding electrophile. |

| C-Alkylation Byproducts | Temperature too high | Keep reaction at 0°C during addition; do not overheat. |

| Hydrolysis of Ester | Aqueous workup too basic | Avoid using NaOH for quenching.[1] Use |

References

-

General Indole N-Alkylation Protocol

-

Carbonate Base Methodology

-

One-Pot Fischer Indolization/Alkylation Context

-

Biological Relevance (Indole-2-carboxylates)

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 6. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

Application Notes and Protocols: Esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole-2-Carboxylate Esters in Medicinal Chemistry

Indole-2-carboxylic acid derivatives are a cornerstone in the synthesis of a vast array of pharmacologically active compounds. The esterification of the carboxylic acid at the 2-position of the indole scaffold is a critical transformation, often serving as a key step in the synthesis of potential therapeutics. The resulting indole-2-carboxylate esters are not only important final products but also versatile intermediates for further functionalization. The 1-(4-chlorobenzyl) substituent on the indole nitrogen introduces a lipophilic and metabolically stable group, a common feature in many drug candidates. This guide provides a detailed overview of the reaction conditions and protocols for the successful esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid, a representative substrate in this important class of molecules.

Mechanistic Considerations in Esterification

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The choice of reaction conditions dictates the specific mechanism and the overall efficiency of the transformation. Two primary pathways are commonly employed: acid-catalyzed esterification (Fischer-Speier esterification) and coupling agent-mediated esterification (e.g., Steglich esterification).

Acid-Catalyzed Esterification (Fischer-Speier)

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[2][3][4]

Coupling Agent-Mediated Esterification (Steglich)

For substrates that may be sensitive to strong acidic conditions, Steglich esterification offers a milder alternative.[5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to furnish the desired ester and a urea byproduct (e.g., dicyclohexylurea, DCU).[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid.

Protocol 1: Fischer-Speier Esterification with Methanol and Sulfuric Acid

This protocol is suitable for the synthesis of the methyl ester and is a classic, cost-effective method.

Materials:

-

1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate.

Protocol 2: Steglich Esterification with Ethanol, DCC, and DMAP

This protocol is a milder alternative to the Fischer esterification and is particularly useful for preventing potential side reactions on acid-sensitive substrates.[5]

Materials:

-

1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

-

Ethanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the pure ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate.

Data Presentation: Comparison of Reaction Conditions

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP) |

| Solvent | Typically the alcohol reactant (e.g., Methanol, Ethanol) | Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2-10 hours | 12-24 hours |

| Work-up | Aqueous work-up to remove acid | Filtration of urea byproduct followed by aqueous work-up |

| Byproducts | Water | Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU) |

| Advantages | Cost-effective, simple reagents | Mild reaction conditions, suitable for acid-sensitive substrates |

| Disadvantages | Harsh acidic conditions, equilibrium reaction | More expensive reagents, formation of urea byproduct can complicate purification |

Visualization of Reaction Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Workflow

Caption: Experimental workflow for Steglich Esterification.

Conclusion

The esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid can be effectively achieved through both Fischer-Speier and Steglich methodologies. The choice of the most appropriate method will depend on the scale of the reaction, the cost of reagents, and the potential for acid-sensitivity of other functional groups within the molecule. For large-scale, cost-effective synthesis where the substrate is stable to acid, the Fischer-Speier method is often preferred. For smaller-scale syntheses, or when dealing with complex and sensitive molecules, the milder conditions of the Steglich esterification provide a more reliable and often higher-yielding route to the desired indole-2-carboxylate ester. Careful consideration of the factors outlined in this guide will enable researchers to select and execute the optimal reaction conditions for their specific synthetic needs.

References

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Sharma, A., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100879. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

-

ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

ResearchGate. A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. [Link]

-

Semantic Scholar. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

-

YouTube. Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. [Link]

-

MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

-

Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

- Google Patents.

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

Troubleshooting & Optimization

Removing unreacted 4-chlorobenzyl chloride from reaction mixtures

Topic: Removal of Unreacted 4-Chlorobenzyl Chloride (4-CBC)

Executive Summary & Safety Context

The Problem: 4-Chlorobenzyl chloride (4-CBC) is a potent electrophile used for benzyl protection and alkylation. It often persists in reaction mixtures due to stoichiometry excesses required to drive reactions to completion. Its removal is critical not only for chemical purity but for regulatory compliance.

The Risk (Why this matters): Under ICH M7 guidelines , benzyl halides are classified as Class 1 or Class 2 mutagenic impurities (cohort of concern: alkyl halides) [1].[1] They are DNA-reactive alkylating agents.

-

Boiling Point: ~216–222 °C. Simple evaporation will not remove it.[1]

-

Chromatography: It is lipophilic and often co-elutes with non-polar products.[1]

-

Stability: It can slowly hydrolyze to 4-chlorobenzyl alcohol, complicating the impurity profile over time.

Decision Matrix: Choosing Your Removal Strategy

Do not apply a "one-size-fits-all" approach. Use this decision tree to select the method that preserves your product while eliminating the impurity.[2]

Figure 1: Strategic decision tree for selecting the optimal workup procedure based on product physical properties and stability.

Method B: Solid-Phase Scavenging (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and late-stage synthesis where liquid extraction is messy.

The Science: Polymer-supported nucleophiles (scavengers) rapidly react with the electrophilic benzylic carbon of 4-CBC. The impurity becomes covalently bound to the solid silica or polymer bead, allowing it to be removed via simple filtration [2].

Recommended Reagents:

-

Si-Thiol (Silica-supported 1-propanethiol): Most effective.[1] Thiols are soft nucleophiles and react rapidly with benzyl halides.

-

Si-Amine (Silica-supported amine): Good alternative, but slower than thiols for chlorides.[1]

Protocol:

-

Calculate Load: Determine the excess moles of 4-CBC remaining (via HPLC/NMR).

-

Add Scavenger: Add 2–4 equivalents of Si-Thiol relative to the impurity (not the product).[1]

-

Solvent Check: Ensure the solvent is compatible (DCM, THF, EtOAc, and DMF work well).

-

Agitate: Stir or shake at room temperature for 1–4 hours.

-

Pro-Tip: If reaction is slow, add a catalytic amount of Sodium Iodide (NaI). This generates the benzyl iodide in situ (Finkelstein reaction), which is scavenged much faster.

-

-

Validation (Self-Check): Spot TLC of the supernatant. If 4-CBC spot is visible, stir longer or add more resin.

-

Filter: Filter through a fritted funnel or Celite pad. The filtrate contains your purified product.

Method C: Liquid-Phase Quenching (The "Sacrificial Amine")

Best for: Large-scale reactions, acid-stable products, and cost-sensitive workflows.

The Science: We convert the lipophilic 4-CBC into a highly polar, basic ammonium salt by reacting it with a secondary amine. This salt is then easily washed away with an acidic aqueous layer, leaving your neutral product in the organic phase [3].

Protocol:

-

Quench: To the reaction mixture, add 3–5 equivalents (relative to unreacted 4-CBC) of Dimethylamine (40% aq) or Morpholine .

-

Stir: Agitate vigorously for 2–4 hours at room temperature.

-

Acid Wash:

-

Dilute with organic solvent (EtOAc or DCM).

-

Wash the organic layer 2x with 1M HCl or 10% Citric Acid .[1]

-

Why: The amine derivative protonates (

) and partitions into the aqueous phase.

-

-

Validation: Run HPLC. The peak for 4-CBC (RT ~ high) should disappear. A new peak (the amine) might appear if you inject the aqueous layer, but the organic layer should be clean.

Troubleshooting & FAQs

Q: I cannot use acid washes because my product contains a basic nitrogen. What now? A: You cannot use Method C. Use Method B (Si-Thiol) . Thiols work under neutral conditions. Alternatively, use Method A (Recrystallization) if your product is a solid.[1] 4-CBC is very soluble in hexanes/heptanes; if your product crystallizes from EtOAc/Heptane, the impurity will likely stay in the mother liquor.

Q: I see a "ghost" peak co-eluting with my product on HPLC. A: Check the UV spectrum of that peak. 4-CBC has a distinct chlorinated aromatic signature.

-

Diagnostic: Use the NBP Test (4-(p-nitrobenzyl)pyridine) .[1] This is a specific spot test for alkylating agents.

-

Procedure: Dip TLC plate in 2% NBP in acetone -> Heat -> Dip in 10% Piperidine in acetone.

-

Result: Alkyl halides (4-CBC) turn blue/purple .[1] Your product likely will not. This confirms if the spot is the impurity.

-

Q: Can I just distill it off? A: Not recommended. 4-CBC boils at >215°C. Heating reaction mixtures to this temperature often degrades complex pharma intermediates.[1] Furthermore, benzyl halides can autocatalytically polymerize or decompose upon prolonged heating, creating a "tar" that traps your product.

Q: How do I calculate the limit for this impurity in a drug substance? A: Follow ICH M7 . If the daily dose is <100 mg, the general threshold for mutagenic impurities is 1.5 µ g/day (Total Daily Intake). You must demonstrate purge capability (using the methods above) to prove levels are below this threshold in the final API [1].

Visualizing the Scavenging Workflow

Figure 2: The chemical scavenging workflow. The impurity is physically removed by filtration, eliminating the need for liquid-liquid extraction.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

-

MacCoss, R. N., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.[4] RSC Advances, 9, 38928-38934.[5]

-

Valerio, J. (2011). Removal of benzyl chloride/bromide from reaction mixtures. Chemistry StackExchange/Reddit Archives (Validated Community Protocol).

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Optimizing Base Selection for Indole Nitrogen Alkylation

Welcome to the Technical Support Center for optimizing base selection in indole nitrogen alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, selectivity, and reproducibility of their N-alkylation reactions. Here, we will delve into the critical role of the base in directing the course of this synthetically valuable transformation, offering field-proven insights and troubleshooting strategies to overcome common experimental hurdles.

Fundamental Principles: The Decisive Role of the Base in Indole Alkylation

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals.[1] While functionalization at the C2 and C3 positions is common due to their inherent nucleophilicity, selective N-alkylation presents a unique set of challenges.[1] The nitrogen of the indole ring is less nucleophilic, and the choice of base is paramount in achieving the desired N-alkylation over competing side reactions, most notably C3-alkylation.[1][2]

The fundamental principle behind successful N-alkylation lies in the efficient deprotonation of the indole N-H. The pKa of the indole N-H is approximately 16-17, making it comparable in acidity to an alcohol.[3] A sufficiently strong base is required to remove this proton and generate the highly nucleophilic indolate anion. This anion then readily participates in an SN2 reaction with a suitable alkylating agent.[3]

The N- vs. C3-Alkylation Dichotomy

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often inherently more nucleophilic in the neutral indole, which can lead to competitive C-alkylation.[4] The choice of base and reaction conditions dictates the regioselectivity of the alkylation. Using a strong base to fully deprotonate the indole nitrogen is a classic strategy to favor N-alkylation by forming the more nucleophilic indolate anion.[4][5]

Caption: General mechanism of indole N-alkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your indole N-alkylation experiments in a question-and-answer format.

Q1: My primary issue is low yield. What are the likely causes and how can I improve it?

A1: Low yields in indole N-alkylation can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Incomplete Deprotonation: The most common culprit is incomplete deprotonation of the indole N-H.

-

Base Strength: Ensure the base you are using is strong enough to deprotonate the indole. Sodium hydride (NaH) is a robust and frequently used choice.[6] If you are using a weaker base like potassium carbonate (K₂CO₃), you may need to switch to a stronger one like NaH or cesium carbonate (Cs₂CO₃).[7]

-

Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

-

Reaction Temperature: Some deprotonations require heating. If you are running the reaction at room temperature, consider gently warming it.[5]

-

-

Poor Solubility: The insolubility of the indole starting material or the base can hinder the reaction.

-

Inactive Alkylating Agent: Your alkylating agent may have degraded.

-

Fresh Reagent: Use a fresh bottle of the alkylating agent, especially if it is a reactive halide.

-

More Reactive Halide: Consider switching to a more reactive alkylating agent, for example, using an alkyl iodide instead of a bromide or chloride.[7]

-

-

Side Reactions: Competing side reactions can consume your starting material. The primary side reaction is often C3-alkylation. Optimizing for N-alkylation (see Q2) will inherently improve the yield of your desired product.

Q2: I'm observing significant C3-alkylation. How can I improve the N-selectivity?

A2: Achieving high N-selectivity is a common challenge. Here are key parameters to adjust:

-

Maximize Indolate Anion Formation: The formation of the indolate anion strongly favors N-alkylation.

-

Strong Base/Solvent System: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the most reliable method to ensure complete deprotonation and favor N-alkylation.[4][5][6] Increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-selectivity.[6]

-

-

Temperature Control: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5][6]

-

Counter-ion Effects: The cation from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) will alter the counter-ion (Na⁺, K⁺, Cs⁺) and can improve N-selectivity.[4]

-

Protecting Groups: While counterintuitive for N-alkylation, introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond, thereby promoting its deprotonation and subsequent N-alkylation.[4][5]

Caption: Decision workflow for troubleshooting poor N-selectivity.

Q3: My reaction is sluggish or does not go to completion. What should I try?

A3: A stalled reaction can often be pushed to completion with a few adjustments:

-

Increase Reaction Temperature: Many N-alkylation reactions benefit from heating. If you are running your reaction at room temperature, try increasing the temperature to 50-80 °C.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7]

-

Catalytic Additives: For reactions with alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

-

Solvent Choice: As mentioned, ensuring good solubility of all reactants is key. If your starting materials are not dissolving, a change of solvent is warranted.[7][9]

-

Concentration: Bimolecular reactions like N-alkylation are sensitive to concentration. Running the reaction at a higher concentration can increase the reaction rate.[9]

Q4: I am using a hindered secondary alkyl halide and the reaction is not working. What are my options?

A4: N-alkylation with sterically hindered electrophiles is challenging.[6]

-

More Forcing Conditions: You will likely need higher reaction temperatures and longer reaction times.

-

Alternative Chemistries: For particularly challenging substrates, you may need to consider alternative synthetic strategies, such as:

-

Mitsunobu Reaction: This reaction can be effective for the N-alkylation of indoles with alcohols, although it may require electron-withdrawing groups on the indole ring to increase N-H acidity.[10]

-

Catalytic Methods: Copper-catalyzed[10][11] or palladium-catalyzed[10] N-alkylation methods have been developed and can be effective for a broader range of substrates.

-

Data Presentation: Comparison of Common Bases for Indole N-Alkylation

| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Considerations |

| Sodium Hydride (NaH) | ~35[12] | THF, DMF[4][5] | Strong, non-nucleophilic base. Highly effective for complete deprotonation, favoring N-alkylation. Reacts with protic solvents. |

| Potassium Hydride (KH) | ~35 | THF, DMF | Similar to NaH but can be more reactive. The K⁺ counter-ion may influence selectivity.[4] |

| Potassium Hydroxide (KOH) | ~15.7[12] | DMF, DMSO[8][10] | A strong, inexpensive base. Can be used in substoichiometric amounts in some cases.[8] |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, ACN[13] | A milder, soluble base. The large Cs⁺ cation can enhance N-selectivity.[4] |

| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, ACN[8] | A common, inexpensive, and mild base. May require higher temperatures and may not be strong enough for all substrates. |

| DABCO | ~8.8 | - | A non-nucleophilic amine base used in catalytic amounts under specific conditions.[14] |

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of indole using sodium hydride, a widely applicable and effective method.[6]

Materials:

-

Indole (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

-

Alkyl halide (1.1 equiv)

-

Anhydrous DMF or THF

-

Anhydrous workup solvents (e.g., ethyl acetate, water, brine)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole.

-

Dissolve the indole in a minimal amount of anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.[6]

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for indole N-alkylation with NaH.

References

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (Source: )

- Technical Support Center: Selective N-Alkyl

- Optimization of reaction conditions for N-alkyl

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (Source: )

- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (Source: )

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (Source: )

- Effect of solvent on the alkylation. Reaction conditions: indole (0.1...

- in the chemical literature: N-alkyl

- Synthesis of N-alkylated indoles | Download Scientific Diagram - ResearchG

- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. (Source: )

- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchG

- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC - NIH. (Source: )

- US3012040A - Process for n-alkylation of indoles - Google P

- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Public

- US7067676B2 - N-alkylation of indole derivatives - Google P

- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchG

- Technical Support Center: Reaction Optimization for N-Alkylation of Indolizines - Benchchem. (Source: )

- Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A. (Source: )

- Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis - Benchchem. (Source: )

- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (Source: )

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (Source: )

- Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (Source: )

- pka bases.cdx. (Source: )

- Enantioselective Catalytic Synthesis of N-alkyl

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]